REACTION_SMILES
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[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10]1)[CH3:11].[NH2:12][c:13]1[cH:14][cH:15][c:16]([Cl:17])[c:18]([Cl:19])[cH:20]1>>[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([CH2:7][NH:12][c:13]2[cH:14][cH:15][c:16]([Cl:17])[c:18]([Cl:19])[cH:20]2)[cH:9][cH:10]1)[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Cl)c1
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Name
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Type
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product
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Smiles
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CN(C)c1ccc(CNc2ccc(Cl)c(Cl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |